molecular formula C13H16N2 B11899611 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine CAS No. 22401-80-5

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine

Cat. No.: B11899611
CAS No.: 22401-80-5
M. Wt: 200.28 g/mol
InChI Key: VMHVGHSXXOOLRS-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by a fused cycloheptane ring and an indole moiety, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with aniline derivatives in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
  • 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol
  • 1,5,6,7-Tetrahydro-4H-indol-4-one

Uniqueness

5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

22401-80-5

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-amine

InChI

InChI=1S/C13H16N2/c14-11-7-4-6-10-9-5-2-1-3-8-12(9)15-13(10)11/h4,6-7,15H,1-3,5,8,14H2

InChI Key

VMHVGHSXXOOLRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=CC=C3N

Origin of Product

United States

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